molecular formula C16H14N4O4S B12935568 N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 63776-59-0

N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12935568
CAS No.: 63776-59-0
M. Wt: 358.4 g/mol
InChI Key: GUQIGCAFRIDOQD-UHFFFAOYSA-N
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Description

N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and triethylamine (TEA) at optimized temperature ranges .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific sulfamoyl and acetamide functional groups, which impart distinct chemical and biological properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

63776-59-0

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H14N4O4S/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,21)(H,19,20)

InChI Key

GUQIGCAFRIDOQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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